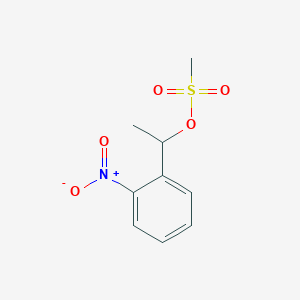

1-(2-Nitrophenyl)ethyl methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Nitrophenyl)ethyl methanesulfonate is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol . It is characterized by the presence of a nitrophenyl group attached to an ethyl methanesulfonate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.

准备方法

1-(2-Nitrophenyl)ethyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitrophenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure efficiency and cost-effectiveness.

化学反应分析

1-(2-Nitrophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether, while reduction with hydrogen gas would produce an amino derivative.

科学研究应用

Chemical Properties and Mechanism of Action

1-(2-Nitrophenyl)ethyl methanesulfonate functions primarily as an alkylating agent. It is capable of modifying nucleophilic sites in DNA, leading to mutations. The mechanism typically involves the formation of covalent bonds with DNA bases, which can result in various types of mutations, including transitions and transversions.

Mutagenesis Studies

The compound is extensively used in mutagenesis research, where it serves as a model alkylating agent. Its ability to induce mutations makes it valuable for studying DNA repair mechanisms and understanding the genetic basis of diseases.

- Case Study: Mutant Library Construction

A study utilized this compound to construct a mutant library in Neopyropia yezoensis. Different concentrations and treatment times were tested to optimize mutation rates, revealing significant changes in germination rates and phenotypic traits among treated populations .

Biochemical Research

In biochemical contexts, the compound aids in elucidating the mechanisms of DNA damage and repair. It has been shown to induce specific types of DNA lesions that researchers can analyze to understand cellular responses to DNA damage.

- Case Study: DNA Damage Response

Research demonstrated that exposure to this compound resulted in increased levels of DNA repair proteins in various cell lines, indicating its utility in studying cellular stress responses .

Pharmaceutical Development

The compound's mutagenic properties are also leveraged in drug development, particularly for screening potential therapeutic agents that may affect genetic material.

- Case Study: Screening for Anticancer Agents

In a study aimed at identifying new anticancer compounds, this compound was used to assess the mutagenic potential of various drug candidates. The results highlighted its effectiveness in predicting the genotoxicity of new pharmaceuticals .

Data Tables

作用机制

The mechanism of action of 1-(2-nitrophenyl)ethyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, allowing the compound to transfer its alkyl group to nucleophilic sites within biological molecules . This alkylation can lead to modifications in the structure and function of proteins and nucleic acids, thereby influencing various molecular pathways and biological processes .

相似化合物的比较

1-(2-Nitrophenyl)ethyl methanesulfonate can be compared with other similar compounds, such as:

Ethyl methanesulfonate: Another alkylating agent used in genetic research and mutagenesis studies.

Methyl methanesulfonate: Similar in structure and function, but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

2-Nitrophenylethyl chloride: Shares the nitrophenyl group but has a chloride instead of a methanesulfonate group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.

生物活性

1-(2-Nitrophenyl)ethyl methanesulfonate (also referred to as 1-(2-Nitrophenyl)ethyl mesylate) is a chemical compound that has garnered attention for its biological activities, particularly in the context of mutagenesis and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- CAS Number : 1603461-60-4

- Molecular Formula : C10H11NO4S

This compound acts primarily as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations. The mechanism involves the formation of a covalent bond with nucleophilic sites in DNA, which can result in various genetic alterations. This compound is structurally similar to ethyl methanesulfonate (EMS), which is well-documented for its mutagenic properties .

Mutagenicity

Research indicates that compounds similar to this compound exhibit significant mutagenic effects. Studies have shown that EMS can induce a variety of mutations, including base pair substitutions and frameshift mutations, primarily through the alkylation of DNA bases .

Case Studies

Several studies have explored the effects of alkylating agents like EMS on various biological systems:

- Study on Mice : A study demonstrated that exposure to EMS during early embryonic stages resulted in high frequencies of fetal malformations and deaths, indicating a strong teratogenic effect .

- Drosophila Model : In Drosophila melanogaster, EMS has been used extensively to induce mutations for genetic studies. The results indicated a clear correlation between EMS exposure and increased mutation rates, supporting its role as a potent mutagen .

Data Table: Biological Activity Summary

属性

IUPAC Name |

1-(2-nitrophenyl)ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(15-16(2,13)14)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXKWXRHIABKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。